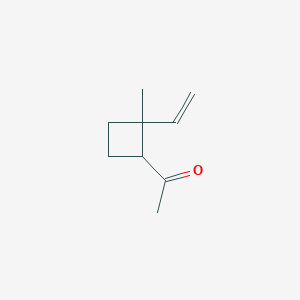
1-(2-Ethenyl-2-methylcyclobutyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethenyl-2-methylcyclobutyl)ethanone, also known as EMCE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMCE is a cyclic ketone with the chemical formula C10H16O, and it can be synthesized through various methods. In
作用機序
The mechanism of action of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone is not fully understood, but studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has both biochemical and physiological effects. Biochemically, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as mentioned above. Physiologically, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
1-(2-Ethenyl-2-methylcyclobutyl)ethanone has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of scientific research. However, there are also limitations to using 1-(2-Ethenyl-2-methylcyclobutyl)ethanone in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(2-Ethenyl-2-methylcyclobutyl)ethanone, including further studies on its potential as an anti-cancer agent, its applications in material science, and its use as a starting material for the synthesis of various compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone and its potential side effects.
Conclusion
In conclusion, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone is a synthetic compound with potential applications in various fields of scientific research. Its ease of synthesis and potential as an anti-cancer agent make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be synthesized through various methods, including the reaction of 2-methylcyclobutanone with acetylene, followed by hydrogenation and dehydration. Another method involves the reaction of 2-methylcyclobutanone with vinylmagnesium bromide, followed by dehydration. These methods have been studied extensively in the literature, and they have been found to be effective in producing high yields of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone.
科学的研究の応用
1-(2-Ethenyl-2-methylcyclobutyl)ethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as an anti-cancer agent. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
In material science, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as a building block for the synthesis of functional materials. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be used to synthesize polymeric materials with unique properties, such as high thermal stability and mechanical strength.
In organic synthesis, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as a starting material for the synthesis of various compounds. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be used to synthesize a variety of compounds, including cyclic ketones, alcohols, and esters.
特性
CAS番号 |
131510-64-0 |
|---|---|
製品名 |
1-(2-Ethenyl-2-methylcyclobutyl)ethanone |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
1-(2-ethenyl-2-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C9H14O/c1-4-9(3)6-5-8(9)7(2)10/h4,8H,1,5-6H2,2-3H3 |
InChIキー |
NOIXTXNVVHQUTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC1(C)C=C |
正規SMILES |
CC(=O)C1CCC1(C)C=C |
同義語 |
Ethanone, 1-(2-ethenyl-2-methylcyclobutyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



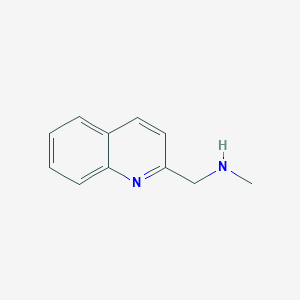
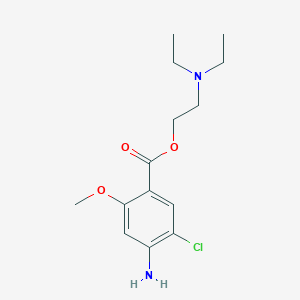

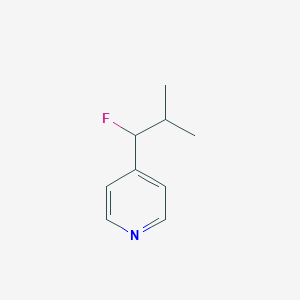
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
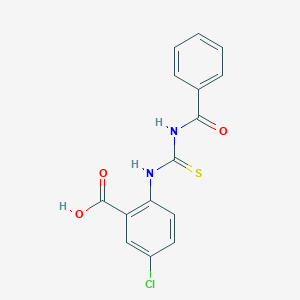
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
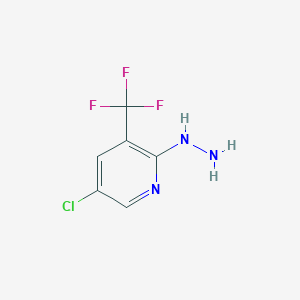

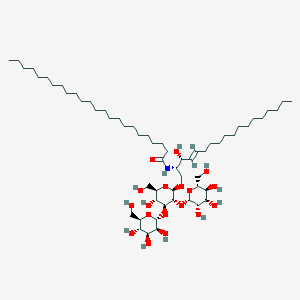

![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)

